2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione
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Overview
Description
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure that includes a diazaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of ethylamine with a suitable cyclic anhydride or lactone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anticonvulsant activity and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant properties.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Investigated for its potential as an anticonvulsant agent.
Uniqueness
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-ethyl-2,9-diazaspiro[4.5]decane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-8(13)6-10(9(12)14)4-3-5-11-7-10/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHDYNYJWYSNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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